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molecular formula C11H17F3N2O3 B1287724 Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate CAS No. 77278-37-6

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Cat. No. B1287724
M. Wt: 282.26 g/mol
InChI Key: QTZDAHYEJNNOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964724B2

Procedure details

tert-Butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (0.908 g, 3.22 mmol) was added to a solution of borane-tetrahydrofuran complex (8 mmol) in tetrahydrofuran (24 mL) and the reaction mixture was heated at reflux for 2 h. After cooling, 2 N hydrochloric acid (4 mL) was carefully added and the reaction mixture was stirred until gas evolution ceased and then diluted with ethyl acetate (200 mL). Aqueous sodium hydroxide (0.2 M, 75 mL) was then added and the phases were separated. The organic layer was dried over sodium sulfate and evaporated. The residue was purified by column chromatography (eluting with 20% ethyl acetate in hexanes) to give tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (0.627 g, 73%) as a white solid.
Quantity
0.908 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)=O.Cl.[OH-].[Na+]>O1CCCC1.C(OCC)(=O)C>[F:19][C:2]([F:1])([F:18])[CH2:3][N:5]1[CH2:6][CH2:7][N:8]([C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:12])[CH2:9][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.908 g
Type
reactant
Smiles
FC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluting with 20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC(CN1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.627 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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